molecular formula C6H14O2 B13821729 Acetaldehyde-D4 diethyl acetal

Acetaldehyde-D4 diethyl acetal

Katalognummer: B13821729
Molekulargewicht: 122.20 g/mol
InChI-Schlüssel: DHKHKXVYLBGOIT-SHUFXSSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetaldehyde-D4 diethyl acetal is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetaldehyde-D4 diethyl acetal can be synthesized through the reaction of acetaldehyde-D4 with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Protonation of the carbonyl group: in acetaldehyde-D4.

    Nucleophilic attack: by ethanol.

    Formation of a hemiacetal: intermediate.

    Further reaction: with another molecule of ethanol to form the acetal.

Industrial Production Methods: In industrial settings, the production of acetals, including this compound, often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include:

    Continuous removal of water: to drive the reaction to completion.

    Use of excess ethanol: to ensure complete conversion of acetaldehyde-D4.

    Distillation: to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Acetaldehyde-D4 diethyl acetal primarily undergoes reactions typical of acetals, such as:

    Hydrolysis: In the presence of aqueous acid, acetals can be hydrolyzed back to the corresponding aldehyde and alcohol.

    Oxidation and Reduction: While acetals are generally stable, they can be involved in oxidation and reduction reactions under specific conditions.

    Substitution: Acetals can participate in substitution reactions where one of the alkoxy groups is replaced by another nucleophile.

Common Reagents and Conditions:

    Acid Catalysts: Such as hydrochloric acid or sulfuric acid for hydrolysis.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Hydrolysis: Produces acetaldehyde-D4 and ethanol.

    Oxidation: Can lead to the formation of carboxylic acids.

    Reduction: May yield alcohols.

Wissenschaftliche Forschungsanwendungen

Acetaldehyde-D4 diethyl acetal is widely used in various fields of scientific research:

Wirkmechanismus

The mechanism of action of acetaldehyde-D4 diethyl acetal involves its ability to act as a stable isotope tracer. The deuterium atoms in the compound do not undergo the same reactions as hydrogen atoms, allowing researchers to track the movement and transformation of the compound in various chemical and biological systems. This property is particularly useful in NMR spectroscopy, where the presence of deuterium can provide detailed information about molecular structures and dynamics.

Vergleich Mit ähnlichen Verbindungen

    Acetaldehyde diethyl acetal: The non-deuterated version of the compound.

    Acetaldehyde-D4: The deuterated form of acetaldehyde without the acetal groups.

    Other Acetals: Such as dimethyl acetal and diethyl acetal.

Uniqueness: Acetaldehyde-D4 diethyl acetal is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide a distinct signal that can be easily distinguished from hydrogen, allowing for precise tracking and analysis of chemical reactions and molecular interactions.

Eigenschaften

Molekularformel

C6H14O2

Molekulargewicht

122.20 g/mol

IUPAC-Name

1,1,1,2-tetradeuterio-2,2-diethoxyethane

InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3/i3D3,6D

InChI-Schlüssel

DHKHKXVYLBGOIT-SHUFXSSCSA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])(OCC)OCC

Kanonische SMILES

CCOC(C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.